molecular formula C16H11ClN4O3S B2460410 N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine CAS No. 339020-37-0

N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine

Cat. No.: B2460410
CAS No.: 339020-37-0
M. Wt: 374.8
InChI Key: YQRVBHMYUSGXHL-UHFFFAOYSA-N
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Description

N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine typically involves the reaction of 4-chloroaniline with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or amino derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized thiazole derivatives .

Scientific Research Applications

N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    {4-Amino-2-[(4-Chlorophenyl)amino]-1,3-Thiazol-5-Yl}(Thiophene-2-Yl)methanone: Similar in structure but contains a thiophene ring instead of a nitrophenyl group.

    {4-Amino-2-[(Phenyl)amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)methanone: Similar but lacks the chlorine atom on the phenyl ring.

Uniqueness

The uniqueness of N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3S/c17-10-4-6-11(7-5-10)19-16-20-15(18)14(25-16)13(22)9-2-1-3-12(8-9)21(23)24/h1-8H,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRVBHMYUSGXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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